7-(4-methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
“7-(4-methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a heterocyclic compound that contains a thieno[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(4-methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one” typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as thiophene derivatives and pyrimidine intermediates.
Introduction of the 4-Methylphenyl Group: This step often involves a substitution reaction where a suitable leaving group on the thieno[3,2-d]pyrimidine core is replaced by a 4-methylphenyl group.
Addition of the Methylsulfanyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“7-(4-methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one” can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to modify the thieno[3,2-d]pyrimidine core or the substituents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heterocyclic core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the specific reaction, but common reagents include halogenating agents, nucleophiles, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “7-(4-methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Phenyl-Substituted Heterocycles: Compounds with phenyl groups attached to various heterocyclic cores.
Methylsulfanyl-Substituted Compounds: Compounds with methylsulfanyl groups attached to different core structures.
Uniqueness
“7-(4-methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one” is unique due to the specific combination of its substituents and the thieno[3,2-d]pyrimidine core. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
7-(4-methylphenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-8-3-5-9(6-4-8)10-7-19-12-11(10)15-14(18-2)16-13(12)17/h3-7H,1-2H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIZVYQMGWBILJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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